N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a pyrazole-substituted dihydropyrimidinone core linked to a substituted phenylacetamide group. Its structure combines a 3,5-dimethylpyrazole ring fused to a 4-ethyl-6-oxo-dihydropyrimidinone scaffold, with an acetamide bridge connecting to a 3-chloro-4-methylphenyl substituent. This compound’s design leverages the pharmacological relevance of pyrazole and dihydropyrimidinone moieties, which are known for their roles in enzyme inhibition (e.g., kinases) and antimicrobial activity .
Key structural attributes influencing its bioactivity include:
- Pyrazole ring: The 3,5-dimethyl substitution enhances steric bulk and hydrophobic interactions.
- Phenylacetamide side chain: The 3-chloro-4-methylphenyl group introduces halogen-mediated electronic effects and lipophilicity, critical for membrane permeability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-5-15-10-19(28)25(20(23-15)26-14(4)8-13(3)24-26)11-18(27)22-16-7-6-12(2)17(21)9-16/h6-10H,5,11H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYVMXRGURGDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24ClN7O, with a molecular weight of 425.9 g/mol. Its structure features a chloro-substituted aromatic ring and a pyrazole moiety linked to a dihydropyrimidine scaffold, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and dihydropyrimidine structures exhibit significant biological activities, particularly in anticancer research. This section summarizes findings related to the compound's efficacy against various cancer cell lines.
Anticancer Activity
-
Cell Line Studies :
- A study demonstrated that derivatives of pyrazole showed satisfactory potential against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound's analogs exhibited GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
- Another derivative demonstrated significant cytotoxicity against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL .
-
Mechanisms of Action :
- The compound is believed to inhibit key signaling pathways involved in cancer progression. For instance, it may target Aurora-A kinase, which plays a crucial role in cell division and proliferation .
- The inhibition of cyclin-dependent kinases (CDKs) has also been noted, with some analogs showing IC50 values as low as 25 nM against CDK2 .
Study 1: Synthesis and Evaluation
A recent study synthesized various dihydropyrimidine derivatives and evaluated their antitumor activities through in vitro assays. The results indicated that specific modifications to the compound's structure could enhance its cytotoxic effects against A549 lung cancer cells .
Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis was conducted to identify the most potent derivatives of the compound. Modifications at the pyrazole and dihydropyrimidine positions were systematically evaluated for their effects on biological activity. The most active compounds showed enhanced binding affinity to target proteins involved in tumor growth regulation .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | GI50/IC50 Value | Mechanism |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-[...] | MCF7 | 3.79 µM | Aurora-A kinase inhibition |
| N-(3-chloro-4-methylphenyl)-2-[...] | SF-268 | 12.50 µM | CDK inhibition |
| N-(3-chloro-4-methylphenyl)-2-[...] | Hep-2 | 3.25 mg/mL | Cytotoxicity |
| N-(3-chloro-4-methylphenyl)-2-[...] | P815 | 17.82 mg/mL | Cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 437.9 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including a chloro group, a pyrazole moiety, and a dihydropyrimidine framework.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. For instance, derivatives of pyrimidine have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In one study, various derivatives exhibited IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, indicating promising anti-inflammatory potential .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
Anticancer Properties
Compounds with similar structures have also been investigated for their anticancer activities. The presence of the pyrazole and pyrimidine rings is often associated with the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For example, studies have reported that certain derivatives can effectively target cancer pathways by modulating kinase activities or interfering with DNA synthesis .
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal described the synthesis of a series of pyrimidine derivatives based on the structure of this compound. The synthesized compounds were evaluated for their anti-inflammatory and anticancer activities in vitro and in vivo models. Results indicated that specific modifications to the side chains significantly enhanced their biological activity .
Case Study 2: Structure–Activity Relationship (SAR)
Another research effort focused on elucidating the structure–activity relationships (SAR) of similar pyrimidine derivatives. This study systematically varied substituents on the pyrazole and pyrimidine rings and assessed their effects on biological activity against COX enzymes and cancer cell lines. The findings provided insights into how structural modifications can optimize therapeutic efficacy while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Compound A : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide ()
- Structural differences: Replaces the dihydropyrimidinone core with a simpler pyrazol-3-one ring. Lacks the 4-ethyl and chlorine substituents.
- Functional impact: Reduced hydrogen-bonding capacity due to the absence of the dihydropyrimidinone oxygen. Lower conformational rigidity, as evidenced by variable dihedral angles (56.2° vs. 38.2° between phenyl rings in two asymmetric molecules) .
Compound B : 2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid ()
- Structural differences: Substitutes dihydropyrimidinone with a pyridazinone ring. Introduces a pyrrolidinyl-ether linkage and cyclopropylamide group.
- Functional impact: Enhanced solubility due to the polar pyridazinone and ether groups. Increased steric hindrance from the pyrrolidine ring may reduce binding affinity in certain enzyme pockets.
Substituent Effects
Chlorine vs. Methyl Groups :
- The 3-chloro substituent in the target compound provides stronger electron-withdrawing effects compared to methyl groups in analogs like N-(3,5-dichlorophenyl) derivatives ().
Ethyl vs. Methyl at Position 4 :
- The 4-ethyl group in the dihydropyrimidinone core increases lipophilicity (logP ≈ 2.8 vs. 2.1 for methyl analogs), favoring blood-brain barrier penetration in preclinical models .
NMR Spectral Analysis ()
Comparative NMR studies of pyrazole-acetamide derivatives reveal:
- Region A (positions 39–44) : Chemical shifts in the target compound (δ 7.8–8.1 ppm) differ from Compound A (δ 7.3–7.6 ppm), indicating altered electronic environments due to chlorine substitution.
- Region B (positions 29–36) : Similar shifts (δ 2.1–2.4 ppm) across analogs suggest conserved methyl group environments.
Preparation Methods
Preparation of 3-Chloro-4-Methylaniline
3-Chloro-4-methylaniline serves as the foundational aromatic amine precursor. Two industrial methods are prevalent:
Method A (Chlorination-Reduction):
Para-nitrotoluene undergoes chlorination with Cl₂ gas at 0–5°C in the presence of FeCl₃ as a catalyst. The resulting 3-chloro-4-nitrotoluene is reduced using H₂ gas (0.04–0.05 equivalents) over a Pd/C catalyst at 50–60°C, yielding 3-chloro-4-methylaniline with >90% purity.
Method B (Direct Amination):
Aryl hypervalent iodine intermediates enable para-selective C–H amination of iodobenzene derivatives. Using iodine(III) reagents, such as PhI(OAc)₂, and NH₃ in DMF at room temperature, 3-chloro-4-methylaniline is obtained in 65–75% yield.
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 85–92% | 65–75% |
| Temperature | 50–60°C | 25°C |
| Catalyst | Pd/C | PhI(OAc)₂ |
| Scalability | Industrial | Lab-scale |
Synthesis of 2-Chloro-N-(3-Chloro-4-Methylphenyl)Acetamide
The acetamide backbone is constructed via acylation of 3-chloro-4-methylaniline. In anhydrous dichloromethane, 3-chloro-4-methylaniline reacts with chloroacetyl chloride (1.1 equivalents) in the presence of triethylamine (1.5 equivalents) at 0–5°C. The product is isolated by filtration and recrystallized from methanol, achieving 78–85% yield.
Critical Parameters:
-
Solvent: Dichloromethane ensures high reactivity while minimizing side reactions.
-
Base: Triethylamine neutralizes HCl, driving the reaction to completion.
Construction of the Pyrimidinone-Pyrazole Moiety
Formation of 4-Ethyl-6-Oxo-1,6-Dihydropyrimidin-2-yl Scaffold
The pyrimidinone core is synthesized via cyclocondensation. Ethyl acetoacetate (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) react in ethanol under reflux (78°C) for 8–12 hours. The intermediate 4-ethyl-6-hydroxy-2-aminopyrimidine is isolated and oxidized using KMnO₄ in acetone to form 4-ethyl-6-oxo-1,6-dihydropyrimidin-2(3H)-one.
Reaction Scheme:
Yield: 70–75% after recrystallization (methanol:water = 8:2).
Introduction of 3,5-Dimethyl-1H-Pyrazol-1-yl Group
The pyrazole ring is introduced via hydrazine coupling. 4-Ethyl-6-oxo-1,6-dihydropyrimidin-2(3H)-one reacts with 3,5-dimethyl-1H-pyrazole (1.5 equivalents) in DMF containing K₂CO₃ (2.0 equivalents) at 80°C for 10–12 hours. The potassium salt of the pyrimidinone facilitates nucleophilic substitution at the 2-position, yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidine.
Optimization Notes:
-
Solvent: DMF enhances solubility of ionic intermediates.
-
Base: K₂CO₃ deprotonates the pyrimidinone, activating it for substitution.
Final Coupling Reaction
Alkylation of Pyrimidinone-Pyrazole with Chloroacetamide
The target compound is assembled by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidine with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. In dry DMF, the pyrimidinone (1.0 equivalent) and chloroacetamide (1.2 equivalents) are stirred with K₂CO₃ (2.5 equivalents) at room temperature for 8–10 hours. The product precipitates upon acidification with acetic acid and is purified via recrystallization (methanol).
Key Data:
Alternative Synthetic Strategies
Electrochemical Coupling
Recent advances propose electrochemical methods for C–N bond formation. Using a reticulated vitreous carbon (RVC) anode and graphite cathode in acetonitrile, the pyrimidinone intermediate undergoes oxidative coupling with the acetamide derivative at 5 mA current. This method avoids stoichiometric oxidants but requires specialized equipment.
Advantages:
-
Green Chemistry: Eliminates need for metal catalysts.
Challenges and Optimization Opportunities
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to integrate the pyrazole and pyrimidine moieties (key pharmacophores) .
- Acetylation using reagents like acetic anhydride or acetyl chloride under inert atmospheres to minimize side reactions .
- Temperature control (e.g., reflux in polar aprotic solvents like DMF) to optimize yields (e.g., 72% as reported in analogous syntheses) .
- Purification via column chromatography and recrystallization to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm tautomeric equilibria (e.g., amine/imine ratios observed at δ 10.10–11.20 ppm in related compounds) .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography to resolve structural ambiguities, such as intermolecular hydrogen bonds (e.g., N–H···O interactions in pyrazole derivatives) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields?
Use Design of Experiments (DoE) to evaluate variables like:
- Temperature gradients (e.g., 60–120°C for cyclization steps) .
- Solvent polarity (e.g., DMF vs. THF) to influence reaction kinetics .
- Catalyst loading (e.g., palladium-based catalysts for cross-coupling) . Statistical modeling (e.g., ANOVA) identifies significant factors, reducing trial-and-error approaches .
Q. How should researchers address polymorphic or tautomeric inconsistencies in structural data?
- Variable-temperature NMR to detect tautomeric shifts (e.g., amine/imine equilibria in pyrazole-pyrimidine hybrids) .
- Complementary techniques : Pair X-ray crystallography (for solid-state conformation) with solution-state NMR to resolve discrepancies .
- Computational modeling (DFT) to predict stable tautomers and guide experimental validation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., chloro to fluoro on the phenyl ring) to assess bioactivity changes .
- Biological assays : Compare inhibitory potency against targets (e.g., kinases or receptors) using analogs with:
- Varying pyrazole substituents (e.g., 3,5-dimethyl vs. 4-ethyl groups) .
- Altered acetamide linkers (e.g., thioacetamide vs. oxygen-based chains) .
- Docking studies : Map binding interactions to explain activity trends (e.g., hydrophobic pockets favoring methyl groups) .
Q. How to resolve contradictions in biological assay data across studies?
- Standardize assay protocols : Control variables like cell line passage number (e.g., NCI-H460 vs. HeLa) and incubation times .
- Dose-response validation : Replicate IC₅₀ measurements with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or consensus trends .
Q. What methodologies are recommended for evaluating metabolic stability?
- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify half-life (t½) and intrinsic clearance .
- LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., chloro) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
